Product packaging for m-PEG4-CH2-aldehyde(Cat. No.:)

m-PEG4-CH2-aldehyde

Cat. No.: B609259
M. Wt: 250.29 g/mol
InChI Key: PERZZOPFAPJECS-UHFFFAOYSA-N
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Description

Evolution and Significance of PEGylation in Chemical Biology and Materials Science Research

The journey of PEGylation began in the 1970s, with initial research focusing on conjugating PEG to proteins to reduce their immunogenicity and prolong their circulation time in the bloodstream. nih.govmdpi.com This concept proved to be a watershed moment, leading to the development of "stealth" drug delivery systems that could evade the body's natural clearance mechanisms. nih.gov The first PEGylated drug, Adagen® (pegademase bovine), was approved by the FDA in 1990 for treating severe combined immunodeficiency disease, solidifying the clinical and commercial viability of this technology. nih.govwikipedia.org

Since these early successes, the field of PEGylation has undergone significant evolution. Researchers have moved beyond simple linear PEG chains to explore more complex architectures, including branched, Y-shaped, and multi-arm PEGs. mdpi.com These advanced structures offer greater control over the physical and biological properties of the resulting conjugates. The significance of PEGylation extends beyond drug delivery, with applications in materials science for creating hydrogels, modifying surfaces, and developing advanced biomaterials. google.comcreativepegworks.com The ability of PEG to improve water solubility, reduce protein aggregation, and minimize immune recognition has made it an indispensable tool for researchers.

Strategic Design and Utility of Aldehyde Functionalized m-PEG Scaffolds in Research

The versatility of PEGylation is greatly enhanced by the ability to introduce various reactive functional groups onto the PEG chain. Among these, the aldehyde group stands out for its unique reactivity profile. Aldehyde-functionalized PEGs are particularly valuable in bioconjugation due to their ability to react with specific functional groups found in biomolecules, such as amines, hydrazides, and aminooxy groups. cd-bioparticles.netprecisepeg.com

The strategic design of aldehyde-functionalized methoxy-PEG (m-PEG) scaffolds, where one end of the PEG chain is capped with a non-reactive methoxy (B1213986) group, allows for precise, single-point attachment to a target molecule. This "m-PEG" design prevents unwanted crosslinking and ensures the formation of well-defined conjugates. The aldehyde functionality offers a chemoselective handle for forming stable or reversible linkages. For instance, reaction with amines forms an imine bond, which can be further stabilized by reduction. precisepeg.com Alternatively, reaction with hydrazides or aminooxy groups forms hydrazone or oxime linkages, respectively, which can be designed to be cleavable under specific conditions, enabling controlled release applications. precisepeg.comnih.gov

The utility of these scaffolds is vast and varied. In research, they are employed for:

Protein and Peptide Modification: Site-specific PEGylation of proteins and peptides can enhance their therapeutic properties by increasing their half-life and stability.

Hydrogel Formation: Aldehyde-functionalized PEGs can be crosslinked with molecules containing complementary functional groups to form hydrogels with tunable properties for tissue engineering and drug delivery. mdpi.comrsc.orgsigmaaldrich.com

Surface Modification: The aldehyde group can be used to immobilize biomolecules onto surfaces for applications in biosensors and diagnostics. google.com

Nanoparticle Functionalization: Attaching aldehyde-functionalized PEGs to nanoparticles can improve their stability, biocompatibility, and targeting capabilities. nih.gov

The synthesis of aldehyde-functionalized PEGs has also seen significant advancements. Early methods often involved the oxidation of terminal hydroxyl groups, which could sometimes lead to side reactions and impurities. google.com More modern and efficient synthetic strategies, such as the ozonolysis of an alkene-terminated PEG, have been developed to produce high-purity PEG-aldehyde derivatives. polimi.it

Positioning of m-PEG4-CH2-aldehyde as a Versatile Research Reagent and Linker in Modern Chemical Sciences

Within the family of aldehyde-functionalized PEGs, this compound holds a distinct and important position. This molecule features a methoxy-capped PEG chain with precisely four ethylene (B1197577) glycol repeat units, terminating in a methylene (B1212753) aldehyde group. The discrete and well-defined nature of this short PEG linker, often referred to as a monodisperse PEG, provides a high degree of precision in conjugation reactions, a critical factor in the development of sophisticated bioconjugates. broadpharm.com

The "m-PEG4" portion of the molecule imparts hydrophilicity, which can improve the solubility and reduce the aggregation of the molecule it is attached to. The terminal aldehyde group serves as a reactive handle for conjugation. cd-bioparticles.net Its reactivity with hydrazide and aminooxy groups is particularly useful for creating stable hydrazone and oxime bonds, respectively. taskcm.combiochempeg.com This makes this compound a valuable tool for researchers working on:

Antibody-Drug Conjugates (ADCs): The linker component is a critical determinant of an ADC's success. acs.org Short, hydrophilic PEG linkers like this compound can improve the pharmacokinetic properties and solubility of ADCs, potentially allowing for a higher drug-to-antibody ratio without causing aggregation. biochempeg.comadcreview.com

PROTACs (Proteolysis-Targeting Chimeras): m-PEG4-aldehyde is utilized as a PEG-based linker in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins within cells. glpbio.commedchemexpress.com

Biomolecular Labeling and Crosslinking: The specific reactivity of the aldehyde group allows for the precise labeling and crosslinking of biomolecules containing carbonyl groups, such as oxidized carbohydrates. cd-bioparticles.nettaskcm.com

The defined structure and versatile reactivity of this compound make it a powerful building block in the construction of complex and functional biomolecules and materials. Its application spans fundamental research in chemical biology to the development of next-generation therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O6 B609259 m-PEG4-CH2-aldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O6/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12/h2H,3-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERZZOPFAPJECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of M Peg4 Ch2 Aldehyde

Advanced Approaches for Terminal Aldehyde Introduction in PEG Oligomers

Generating an aldehyde functionality on a poly(ethylene glycol) chain, which typically terminates with a hydroxyl group, presents a significant synthetic challenge due to the low reactivity of the hydroxyl groups located only at the chain ends. polimi.it Several methods have been developed to achieve this transformation efficiently and with high purity.

A primary route to m-PEG-aldehyde is the controlled oxidation of the terminal hydroxyl group of the corresponding m-PEG alcohol. google.com Various oxidizing agents and reaction conditions have been explored to achieve this conversion selectively without causing degradation of the PEG backbone. google.comgoogle.com

One notable method involves the use of N-bromosuccinimide (NBS) in a polyethylene (B3416737) glycol (PEG) medium, which provides a clean and environmentally benign approach for the oxidation of alcohols to aldehydes under mild conditions. researchgate.net Another approach utilizes a catalytic amount of a transition metal catalyst, such as those based on copper, cobalt, iron, or nickel, with oxygen or air as the oxidant. google.comgoogle.com This method is economically viable and environmentally friendly, producing water as the only byproduct. google.com

Other oxidation systems include:

Dess-Martin Periodinane (DMP): This reagent is known for its mild and selective oxidation of primary alcohols to aldehydes. researchgate.netrsc.org

Periodate (B1199274) Oxidation: In an alkaline medium, periodate can oxidize PEG, yielding long-chain aldehydes as the primary products. innovareacademics.in

Ozonolysis: This method involves the cleavage of a terminal alkene-modified PEG with ozone, followed by a reductive workup using agents like dimethyl sulfide (B99878) or triphenylphosphine (B44618) to yield the aldehyde. polimi.it This strategy has been shown to be efficient and avoids by-products. polimi.it

The choice of oxidizing agent and reaction conditions is critical to maximize the yield of the desired aldehyde and minimize side reactions. For instance, some oxidation methods can be too harsh and lead to the formation of carboxylic acids or decomposition of the polymer chain. google.cominnovareacademics.in

Convergent synthesis offers an alternative to the direct oxidation of pre-formed PEG chains. In this approach, the final molecule is assembled from smaller, pre-functionalized fragments. This can provide better control over the final product's structure and purity. rsc.org

One convergent strategy involves the reaction of an electrophilic m-PEG derivative, such as m-PEG-mesylate, with a nucleophile containing a protected aldehyde or a precursor group. researchgate.net For example, reacting m-PEG-mesylate with the mono-alkoxide of a symmetrical diol can yield a hydroxyl-terminated polymer, which can then be oxidized to the aldehyde. researchgate.net

Another method involves the reaction of PEG with a small molecule containing an acetal (B89532) group, which can be subsequently hydrolyzed to reveal the aldehyde functionality. google.com For example, bromoacetaldehyde (B98955) diethyl acetal can be reacted with PEG in the presence of a base, followed by acidic hydrolysis to produce the PEG-aldehyde. polimi.it While effective, the reactants for this method can be expensive, limiting its commercial applicability. google.com

The table below summarizes some convergent synthesis approaches.

Precursor 1Precursor 2Key Reaction StepReference
m-PEG-mesylateMono-alkoxide of a symmetrical diolNucleophilic substitution followed by oxidation researchgate.net
PEGBromoacetaldehyde diethyl acetalWilliamson ether synthesis followed by acid hydrolysis polimi.it
AldehydeTosylhydrazone saltTriphenylarsine-catalyzed epoxide formation rsc.org

The successful synthesis of m-PEG4-CH2-aldehyde relies heavily on the selection of appropriate precursor molecules and the fine-tuning of reaction conditions.

Precursor Molecules: The most common precursor is the corresponding m-PEG4-CH2-OH. For convergent syntheses, precursors like m-PEG-mesylate and various aldehyde-containing building blocks with protected functional groups are employed. researchgate.net For instance, the synthesis of mPEG-aldehydes can start from mPEG-mesylate, which is then reacted with the mono-alkoxide of a symmetrical diol. researchgate.net

Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, solvent, catalyst, and reaction time is crucial for maximizing yield and purity. jocpr.comresearchgate.net

Solvent: Polyethylene glycol (PEG) itself can serve as an effective and recyclable reaction medium for various organic syntheses, including those involving aldehydes. jocpr.comtandfonline.comasianpubs.orgtandfonline.commdpi.comias.ac.in Its use aligns with green chemistry principles by replacing volatile and often hazardous organic solvents. tandfonline.com The polarity of the solvent can also influence the reaction; for example, using a more polar solvent with NBS can facilitate the oxidation of alcohols. researchgate.net

Temperature: The reaction temperature must be carefully controlled. For instance, in some oxidation reactions, higher temperatures can lead to decreased product yield due to the oxidation of the aldehyde product itself. ias.ac.in

pH: For reactions involving the modification of proteins with PEG-aldehydes, the pH is a critical parameter for achieving site-specific conjugation, particularly at the N-terminus. interchim.frnih.gov

Catalyst: The choice and amount of catalyst can significantly impact the reaction efficiency. For example, in the synthesis of benzimidazoles using aldehydes and o-phenylenediamine, ceric ammonium (B1175870) nitrate (B79036) (CAN) in PEG has been shown to be an efficient catalytic system. ias.ac.in

The following table provides examples of optimized reaction conditions for related syntheses involving aldehydes and PEG.

Reaction TypeSolventCatalystTemperatureKey FindingReference
Quinazoline SynthesisPEG-400None85 °COptimized for high yield and operational simplicity. jocpr.com
Benzimidazole (B57391) SynthesisPEG-400None60 °CPEG-400 proved to be a more facile and high-yielding solvent compared to others. tandfonline.com
Benzimidazole SynthesisPEG-400Ceric Ammonium Nitrate (CAN)50 °CLow catalyst loading and recyclability of the solvent system are advantageous. ias.ac.in

Convergent Synthesis Routes for this compound Scaffolds

Rigorous Purification and Isolation Protocols for Research-Grade this compound

Achieving high purity is essential for the application of this compound, especially in pharmaceutical and biomedical fields. google.com The presence of unreacted starting materials or by-products, such as the corresponding diol (PEG contamination), can interfere with subsequent conjugation reactions. google.com

Common purification techniques include:

Precipitation: The product can be isolated by precipitation in a non-solvent, such as dry ether, and collected by filtration. google.com For lower molecular weight PEGs, this may require cooling to low temperatures (e.g., -20 °C) and centrifugation. google.com

Chromatography: Ion exchange chromatography is a powerful technique for separating the desired monofunctional PEG-aldehyde from difunctional impurities (e.g., PEG-bis-aldehyde) and unreacted starting materials. google.com High-performance liquid chromatography (HPLC) is also used for analysis and purification. researchgate.netrsc.org

Filtration and Extraction: After the reaction, the catalyst is typically removed by filtration. google.com The product can then be extracted from the reaction mixture using an appropriate solvent system. For example, if the reaction is performed in PEG as a solvent, the product can be extracted with a solvent like ether, and the PEG phase can be recycled. ias.ac.in

The purity of the final product is often assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and absence of impurities. polimi.itresearchgate.netrsc.org

Green Chemistry Principles and Sustainable Synthesis Considerations in PEG Aldehyde Production

The synthesis of PEG derivatives is increasingly being viewed through the lens of green chemistry, aiming to develop more environmentally benign and sustainable processes. researchgate.net

Key green chemistry considerations include:

Use of Greener Solvents: Polyethylene glycol (PEG) itself is considered a green solvent due to its low toxicity, low vapor pressure, thermal stability, and biodegradability. tandfonline.comresearchgate.net Its use as a reaction medium can eliminate the need for volatile and hazardous organic solvents. tandfonline.comtandfonline.com Water is another environmentally friendly solvent used in some steps of PEG chemistry. google.com

Catalysis: The use of efficient and recyclable catalysts is a core principle of green chemistry. ias.ac.in Catalytic oxidation methods that use air or oxygen as the ultimate oxidant are highly desirable as they produce only water as a byproduct. google.comgoogle.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. Convergent synthesis strategies can sometimes offer better atom economy compared to linear syntheses.

Waste Reduction: The development of purification methods that are efficient and minimize waste is important. For instance, the ability to recycle the PEG solvent/catalyst system contributes to a more sustainable process. tandfonline.commdpi.comias.ac.in

The application of these principles not only reduces the environmental impact of producing this compound but can also lead to more economically viable and efficient manufacturing processes. google.comresearchgate.net

Chemical Reactivity and Mechanistic Studies of M Peg4 Ch2 Aldehyde

Detailed Analysis of Aldehyde Reaction Pathways in PEGylated Systems

The aldehyde group is a potent electrophile that serves as a versatile handle for covalently modifying biological molecules and surfaces. broadpharm.com In PEGylated systems, the aldehyde functionality allows for specific and efficient conjugation reactions under mild conditions, which is crucial for preserving the structure and function of sensitive biomolecules like proteins and peptides. preprints.orgcreativepegworks.com

Nucleophilic addition is a primary reaction pathway for aldehydes. The aldehyde group in m-PEG4-CH2-aldehyde is particularly reactive toward α-effect nucleophiles such as hydrazides (to form hydrazones) and aminooxy groups (to form oximes). cd-bioparticles.nettaskcm.comnih.gov These reactions are highly chemoselective, proceeding efficiently in aqueous solutions, often at physiological pH, with water as the only byproduct. nih.govaxispharm.com

The general mechanism involves a nucleophilic attack by the hydrazine (B178648) or aminooxy group on the electrophilic carbonyl carbon. nih.govlibretexts.org This is followed by a dehydration step to form the stable C=N double bond of the hydrazone or oxime. nih.gov

Hydrazone Formation : This reaction occurs between an aldehyde and a hydrazine or hydrazide derivative. libretexts.org The resulting hydrazone linkage is covalent, but its stability can be pH-dependent, with some hydrazones being reversible under acidic conditions. axispharm.com This property can be exploited for controlled-release drug delivery systems.

Oxime Formation : This reaction involves an aldehyde and an aminooxy-functionalized molecule. axispharm.com Oxime bonds are generally considered more stable than hydrazone bonds, particularly against hydrolysis under physiological conditions, making them ideal for applications requiring long-term stability in vivo. axispharm.comresearchgate.net The rate constant for oxime hydrolysis is nearly 1000-fold lower than for hydrazones. researchgate.net

The stability and reaction kinetics of these linkages are central to their utility in bioconjugation. Both reactions are popular because they are specific and create stable bonds under mild conditions suitable for sensitive biomolecules. axispharm.com

Table 1: Comparison of Hydrazone and Oxime Ligation Reactions

FeatureHydrazone LigationOxime Ligation
ReactantsAldehyde + Hydrazide/HydrazineAldehyde + Aminooxy Group
Bond FormedHydrazone (C=N-N)Oxime (C=N-O)
Relative StabilityLess stable; can be reversible under acidic conditions. axispharm.comresearchgate.netMore stable; highly resistant to hydrolysis. axispharm.comresearchgate.net
Optimal pHPhysiological pH; can be accelerated by mild acid. axispharm.comPhysiological pH; mildly acidic conditions can increase the rate. axispharm.com
Common ApplicationsDrug delivery (especially controlled release), protein labeling. axispharm.comDrug delivery, protein engineering, biosensors, applications requiring high stability. axispharm.com

Reductive amination is a cornerstone of bioconjugation chemistry and a principal reaction pathway for this compound. nih.gov This method covalently links the PEG aldehyde to a primary amine, such as the N-terminus or the ε-amino group of a lysine (B10760008) residue in a protein. mdpi.comeuropeanpharmaceuticalreview.com

The process occurs in two main steps:

Schiff Base Formation : The aldehyde reacts with a primary amine to form an imine (a Schiff base), which contains a C=N double bond. This initial reaction is reversible and the resulting imine can be susceptible to hydrolysis. mdpi.comcd-bioparticles.netthermofisher.com

Reduction : The intermediate Schiff base is then reduced to a stable, irreversible secondary amine linkage using a mild reducing agent. mdpi.comthermofisher.com Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this step because it selectively reduces the imine in the presence of the original aldehyde, preventing unwanted side reactions. europeanpharmaceuticalreview.commasterorganicchemistry.com Other reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can also be used. masterorganicchemistry.com

This method avoids the issue of multiple alkylations that can occur with other amine modification strategies. masterorganicchemistry.com The resulting secondary amine bond is very stable, making reductive amination a robust method for creating permanent bioconjugates. europeanpharmaceuticalreview.com

Other condensation reactions are also utilized for specific modifications. For instance, the Pictet-Spengler reaction allows for the selective modification of peptides and proteins containing an N-terminal tryptophan residue. nih.gov This reaction involves the condensation of an aldehyde with the α-amine and the indole (B1671886) side chain of tryptophan, forming a stable C-C bond in a single step. nih.gov

Nucleophilic Addition Reactions: Focus on Hydrazone and Oxime Formation with Biological Ligands

Kinetic and Thermodynamic Aspects of this compound Reactivity in Aqueous and Organic Media

The rate and efficiency of conjugation reactions involving this compound are influenced by several kinetic and thermodynamic factors.

Kinetics: The reaction kinetics are highly dependent on the reaction conditions:

pH : The pH of the reaction medium is a critical parameter. For reductive amination, the reaction between an aldehyde and an amine is often performed at a slightly acidic pH (around 5 to 8). europeanpharmaceuticalreview.cominterchim.fr For hydrazone and oxime formation, the reaction is typically fastest in a pH range of approximately 3 to 7, as the dehydration of the tetrahedral intermediate is often the rate-determining step and is acid-catalyzed. nih.gov

Temperature : Lowering the reaction temperature can sometimes improve selectivity by slowing down competing side reactions. nih.gov

Catalysts : The rate of hydrazone and oxime formation can be significantly increased by nucleophilic catalysts like aniline (B41778). nih.govacs.org Studies have shown that certain aniline derivatives can enhance reaction rates by one to two orders of magnitude compared to the uncatalyzed reaction. acs.org

Solvent : While many bioconjugation reactions are performed in aqueous buffers, the choice of solvent can have a profound impact. Interestingly, some reactions, when performed "on water" (i.e., with poorly soluble reactants in an aqueous suspension), show dramatically accelerated rates compared to reactions in organic solvents or neat conditions. rsc.org The presence of PEG chains in the reactants can also influence reaction kinetics in aqueous media. researchgate.net

Table 2: Selected Second-Order Rate Constants for Aldehyde Ligation Reactions

Reaction TypeReactantsConditionsRate Constant (k, M⁻¹s⁻¹)Reference
Hydrazone Formation6-hydrazinopyridyl-peptide + benzaldehydepH 4.5, 100 mM aniline catalyst~100 - 1000 nih.gov
Oxime Formationaminooxyacetyl-peptide + benzaldehydepH 7, 100 mM aniline catalyst8.2 ± 1.0 nih.gov
General Aldehyde/Ketone + Hydrazine/Alkoxyamine-General, pH dependent10⁻³ - 10⁰ acs.org

Advanced Research Applications of M Peg4 Ch2 Aldehyde in Chemical Sciences

Bioconjugation Strategies for Research Probes and Biomolecular Modification

The aldehyde group of m-PEG4-CH2-aldehyde offers a chemoselective handle for reacting with specific functional groups on biomolecules, such as aminooxy and hydrazide moieties, to form stable oxime and hydrazone linkages, respectively. taskcm.comcd-bioparticles.netbiochempeg.com This targeted reactivity, combined with the advantageous properties of the PEG linker, underpins its extensive use in bioconjugation. The hydrophilic PEG spacer not only enhances the solubility of the resulting conjugates in aqueous media but also reduces non-specific interactions and aggregation. cd-bioparticles.netaxispharm.com

Site-Specific Functionalization of Peptides and Proteins for Advanced Research Studies

The ability to modify peptides and proteins at specific sites is crucial for elucidating their biological functions and for developing novel research tools. niscpr.res.in The aldehyde functionality of this compound provides a mechanism for such site-specific modifications. nih.gov

One strategy involves the enzymatic introduction of an aldehyde group onto a protein. For instance, the formylglycine-generating enzyme (FGE) can oxidize a specific cysteine residue within a consensus sequence to a formylglycine (fGly), which contains an aldehyde group. niscpr.res.in This genetically encoded aldehyde tag can then be specifically targeted by hydrazide- or aminooxy-functionalized molecules, including those modified with this compound, for precise protein labeling. niscpr.res.innih.gov

Another approach for N-terminal modification involves the selective oxidation of N-terminal serine or threonine residues using sodium periodate (B1199274) to generate an aldehyde. nih.gov This aldehyde can then undergo oxime ligation with an aminooxy-containing probe, a reaction for which this compound could be adapted. nih.gov These methods allow for the attachment of various molecular components, such as fluorophores or other reporter molecules, to proteins with high precision, facilitating detailed studies of protein localization, interaction, and dynamics. niscpr.res.in

Fabrication of Research-Grade Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) Linkers

The development of PROTACs and ADCs represents a significant advancement in targeted therapeutics and chemical biology research. The linker connecting the two active components of these chimeras is a critical determinant of their efficacy. targetmol.comchemenu.com this compound serves as a valuable building block in the synthesis of these linkers. targetmol.comyhs518.comjm-bio.com

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. targetmol.comchemsrc.com The linker in a PROTAC bridges the ligand for the target protein and the ligand for the E3 ligase. chemenu.com The PEG component of this compound can enhance the solubility and cell permeability of the PROTAC molecule, which are crucial for its function within a cellular context. targetmol.com

In the realm of ADCs, a monoclonal antibody is linked to a cytotoxic payload. fujifilm.com The linker's stability in circulation and its ability to release the payload at the target site are paramount. fujifilm.com Aldehyde-containing linkers, which can be synthesized from precursors like this compound, are used to create linkages, such as hydrazones, that can be designed to be stable at physiological pH but labile under the acidic conditions found in endosomes and lysosomes of cancer cells. axispharm.com This allows for the controlled release of the cytotoxic drug inside the target cell. axispharm.com The site-specific conjugation of these linkers to the antibody, often through engineered cysteines or unnatural amino acids, leads to homogeneous ADCs with improved properties. fujifilm.com

Table 1: Applications of this compound in Bioconjugation

Application Key Feature of this compound Resulting Conjugate/System Reference
Site-Specific Protein Labeling Reactive aldehyde group for oxime/hydrazone ligation. Precisely labeled proteins for functional studies. niscpr.res.innih.gov
PROTAC Linker Synthesis PEG spacer enhances solubility and permeability. PROTACs with improved pharmacokinetic properties. targetmol.comchemenu.comchemsrc.com
ADC Linker Synthesis Aldehyde enables formation of pH-sensitive hydrazone bonds. ADCs with controlled payload release at the target site. axispharm.comfujifilm.com

Immobilization of Biological Entities onto Research Platforms and Biosensors

The immobilization of biomolecules onto solid supports is a fundamental step in the fabrication of various research platforms, including biosensors and microarrays. biointerfaceresearch.comnih.govcnr.it The method of immobilization is critical for maintaining the biological activity and ensuring the proper orientation of the immobilized molecule. nih.gov

The aldehyde group of this compound can be exploited for the covalent and oriented immobilization of biomolecules. nih.gov Surfaces can be functionalized with hydrazide or aminooxy groups, which then react specifically with aldehyde-tagged biomolecules. This approach allows for a controlled and reproducible attachment of proteins, antibodies, or nucleic acids, which is often superior to random immobilization methods like physical adsorption. nih.gov

For instance, in the development of biosensors, achieving a high density of active and properly oriented bioreceptors on the sensor surface is crucial for sensitivity and specificity. mdpi.com By functionalizing a sensor surface and then using this compound as a linker to attach a biomolecule, researchers can create a well-defined and highly functional biosensing interface. The PEG component of the linker also helps to create a hydrophilic microenvironment that can preserve the native conformation and activity of the immobilized biomolecule. cd-bioparticles.net

Surface Functionalization and Materials Science Research

The ability to tailor the surface properties of materials is essential for a wide range of applications, from biomedical devices to advanced materials. researchgate.net this compound provides a versatile tool for surface functionalization, enabling the creation of surfaces with specific chemical and biological properties. researchgate.netnih.gov

Development of Anti-Fouling Surfaces for Advanced Biosensing and Biomedical Research Devices

Biofouling, the non-specific adsorption of proteins and adhesion of cells to surfaces, is a major challenge in the development of biomedical implants, biosensors, and marine coatings. researchgate.netmonacomarine.com Surfaces coated with PEG are known to be highly resistant to biofouling. researchgate.net The hydrophilic and flexible PEG chains create a steric barrier that repels proteins and cells. researchgate.net

This compound can be used to create dense, covalently attached PEG layers on various substrates. The aldehyde group can react with amine- or hydrazide-functionalized surfaces to form stable linkages. The resulting PEGylated surface exhibits excellent anti-fouling properties, which is critical for maintaining the performance of biosensors by reducing background noise and for improving the biocompatibility of medical devices. mdpi.com Research has shown that PEG-based hydrogel coatings are effective at preventing the settlement of a wide range of marine and freshwater fouling organisms. researchgate.net

Creation of Functionalized Polymer Scaffolds and Hydrogels for Tissue Engineering and Research Applications

Hydrogels, with their high water content and tunable properties, are widely used as scaffolds in tissue engineering to mimic the natural extracellular matrix (ECM). sigmaaldrich.comfrontiersin.orgresearchgate.net The functionalization of these hydrogels is key to controlling cell behavior, such as adhesion, proliferation, and differentiation. mdpi.comumich.edu

This compound can be incorporated into hydrogel networks to introduce reactive aldehyde groups. These groups can then be used to immobilize bioactive molecules, such as cell adhesion peptides (e.g., RGD sequences) or growth factors, within the hydrogel scaffold. frontiersin.org This is often achieved through reactions with amine or hydrazide groups on the biomolecules.

For example, hydrogels can be formed from polymers functionalized with aldehyde groups and polymers functionalized with hydrazide groups, which crosslink through the formation of hydrazone bonds. sigmaaldrich.com This type of in situ gelation is advantageous for encapsulating cells within a 3D environment. mdpi.com The dynamic nature of the Schiff base reaction between aldehyde and amine groups can also be used to create self-healing hydrogels, which have potential applications in regenerative medicine research. frontiersin.org

Table 2: Applications of this compound in Materials Science

Application Key Feature of this compound Resulting Material/Surface Reference
Anti-Fouling Surfaces PEG chain provides steric repulsion. Surfaces resistant to protein and cell adhesion. researchgate.netresearchgate.netmdpi.com
Functionalized Hydrogels Aldehyde group for covalent immobilization of biomolecules. Bioactive scaffolds for tissue engineering research. sigmaaldrich.comfrontiersin.orgmdpi.com
Self-Healing Materials Aldehyde enables dynamic Schiff base linkages. Hydrogels with the ability to repair themselves. frontiersin.org

Modification of Nanoparticle Surfaces for Enhanced Research Probes

The functionalization of nanoparticle surfaces is a critical step in the development of sophisticated research probes for applications in diagnostics, imaging, and targeted delivery. The compound this compound serves as a key surface modification agent, imparting desirable properties to various types of nanoparticles, including those made from gold, iron oxide, and polymers. frontiersin.orgcd-bioparticles.net The structure of this compound is uniquely suited for this purpose, featuring two distinct components: a methoxy (B1213986) poly(ethylene glycol) (mPEG) chain and a terminal aldehyde group.

The PEG component is a hydrophilic polymer that confers several advantages. cd-bioparticles.nettaskcm.com When attached to a nanoparticle surface, the PEG chains create a hydrated layer that increases the nanoparticle's solubility and stability in aqueous biological media. frontiersin.orgcd-bioparticles.net This "stealth" coating also effectively prevents non-specific adsorption of proteins and other biomolecules, which can otherwise lead to particle aggregation and rapid clearance by the immune system. frontiersin.org

The terminal aldehyde group (-CHO) is a highly valuable reactive handle for covalent bioconjugation. cd-bioparticles.net It does not react with most functional groups found in biological systems but shows high reactivity towards specific partners, primarily hydrazide and aminooxy groups. cd-bioparticles.nettaskcm.com This chemoselective reaction forms a stable hydrazone or oxime bond, respectively, under mild, aqueous conditions. conju-probe.com This allows for the controlled and specific attachment of targeting ligands, such as antibodies or peptides, and other reporter molecules to the nanoparticle surface, transforming the generic nanoparticle into a highly specific research probe. cd-bioparticles.netuq.edu.au The ability to control the density and distribution of these aldehyde groups on the surface is crucial for optimizing the probe's performance. cd-bioparticles.net

Table 1: Effects of Nanoparticle Surface Modification with this compound

FeatureConsequence of ModificationScientific Rationale
Enhanced Stability Prevents aggregation and maintains consistent size distribution in biological fluids. frontiersin.orgThe hydrophilic PEG chains create a steric barrier and hydration layer around the nanoparticle. frontiersin.org
Biocompatibility Reduces non-specific protein binding, leading to longer circulation times and lower immunogenicity. frontiersin.orgcd-bioparticles.netThe PEG "stealth" coating masks the nanoparticle surface from opsonins and macrophages. frontiersin.org
Reactive Handle Provides a specific site for the covalent attachment of biomolecules. cd-bioparticles.netcd-bioparticles.netThe aldehyde group reacts chemoselectively with hydrazide or aminooxy-functionalized molecules. cd-bioparticles.nettaskcm.com
Versatility Enables the creation of multifunctional probes for targeted imaging and diagnostics. cd-bioparticles.netaxispharm.comDifferent types of molecules (e.g., targeting ligands, dyes) can be conjugated to the nanoparticle surface. cd-bioparticles.net

Design of Novel Research Tools and Chemical Probes

The unique chemical properties of this compound make it a valuable building block in the design of sophisticated research tools and chemical probes. axispharm.comtargetmol.com Its heterobifunctional nature—a stabilizing PEG linker combined with a reactive aldehyde—allows for its integration into complex molecular architectures designed for specific research protocols.

Click chemistry encompasses a set of reactions that are rapid, high-yielding, and bioorthogonal, meaning they proceed without interfering with native biological chemistry. sigmaaldrich.comthermofisher.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgtcichemicals.com While this compound does not possess a terminal alkyne or azide (B81097) for direct participation in CuAAC, its aldehyde functionality is central to bioorthogonal ligation schemes that are frequently used in concert with click chemistry. conju-probe.com

The reaction between an aldehyde and a hydrazide or a hydroxylamine (B1172632) to form a hydrazone or oxime, respectively, is a highly efficient and specific conjugation method. conju-probe.comresearchgate.net These reactions are often considered part of the expanded toolkit of bioorthogonal chemistry. Advanced research protocols leverage this by creating heterobifunctional reagents where this compound is combined with a traditional click chemistry handle. For example, a reagent can be synthesized to contain both a terminal azide for a SPAAC (strain-promoted azide-alkyne cycloaddition) reaction and an aldehyde group for oxime ligation. acs.org This allows for the sequential or orthogonal labeling of different molecular targets.

Furthermore, PEG-aldehyde linkers are integral to commercially available click chemistry reagents like Methyltetrazine-PEG4-aldehyde. medchemexpress.com This compound features a tetrazine moiety for participating in the extremely fast inverse-electron-demand Diels-Alder (iEDDA) reaction with a strained alkene (like trans-cyclooctene), and an aldehyde group for subsequent or parallel conjugation. conju-probe.commedchemexpress.com The inclusion of the PEG4 linker enhances solubility and provides spatial separation between the conjugated molecules. conju-probe.com

Table 2: Role of Aldehyde Functionality in Advanced Ligation Protocols

Ligation TypeReactive PartnersBond FormedKey Features
Oxime Ligation Aldehyde + Aminooxy (Hydroxylamine)OximeHigh stability; proceeds under mild physiological conditions. conju-probe.com
Hydrazone Ligation Aldehyde + HydrazideHydrazoneEfficient reaction; can be reversible under acidic pH, which is useful in some applications. taskcm.com
iEDDA Click Chemistry Tetrazine + trans-cyclooctene (B1233481) (TCO)DihydropyridazineUnprecedented speed, highly bioorthogonal, no catalyst required. conju-probe.commedchemexpress.com

The ability to specifically tag proteins and other biomolecules is fundamental to molecular research. This compound facilitates the creation of such tagged molecules by providing a specific point of attachment for reporter groups. cd-bioparticles.net

For the development of fluorescent tags , the aldehyde group serves as a specific chemical handle. nih.gov A protein or other molecule of interest can be modified to feature an aldehyde group, either through chemical means using a linker like this compound or by genetically encoding an aldehyde-bearing unnatural amino acid. researchgate.net This tagged molecule can then be reacted with a fluorescent dye that has been derivatized with a hydrazide or aminooxy group. nih.gov This strategy results in the site-specific, covalent attachment of the fluorophore with very high efficiency, enabling sensitive detection in techniques such as fluorescence microscopy and single-molecule imaging. nih.gov

In the context of affinity tags , this compound acts as a linker to attach molecules like biotin, which are used for purification and detection. abcam.comgbiosciences.com For instance, a biotin-hydrazide derivative can be covalently linked to an aldehyde-functionalized protein. The resulting biotinylated protein can then be easily isolated from a complex mixture using streptavidin-coated surfaces or beads. thermofisher.com The hydrophilic and flexible PEG4 spacer provided by the linker can improve the accessibility of the affinity tag, minimizing steric hindrance and ensuring efficient binding to its capture agent. axispharm.comsigmaaldrich.com This approach is widely used in pull-down assays, immunoassays, and protein purification. gbiosciences.comthermofisher.com

Advanced Analytical Methodologies for Characterization of M Peg4 Ch2 Aldehyde Reaction Products

Spectroscopic Techniques for Conjugate and Product Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of m-PEG4-CH2-aldehyde reaction products. They offer insights into the atomic and molecular composition, chemical bonding, and functional groups present in the newly formed conjugates.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural characterization of this compound and its reaction products. eurolab.tr It provides precise information about the molecular structure, allowing for the confirmation of product identity and the monitoring of reaction progress. eurolab.trintertek.com

¹H NMR Spectroscopy: In ¹H NMR spectra of this compound, the aldehyde proton (CHO) typically appears as a distinct singlet at approximately 9.80 ppm. usp.org The disappearance or significant reduction in the intensity of this peak is a clear indicator of the aldehyde group's reactivity and its conversion into a new chemical entity upon reaction, such as the formation of an imine or a secondary amine after reductive amination. researchgate.net Concurrently, new signals corresponding to the protons of the newly formed linkage will appear. For instance, in an imine formation, a new peak for the CH=N proton can be observed. researchgate.net The characteristic repeating ethylene (B1197577) glycol units of the PEG chain (–CH₂CH₂O–) typically show a prominent signal around 3.64 ppm. usp.orgacs.org The methoxy (B1213986) end group (CH₃O–) of the PEG chain is usually observed as a singlet at approximately 3.38 ppm. usp.orgacs.org

¹³C NMR Spectroscopy: ¹³C NMR provides complementary information, confirming the structural changes observed in ¹H NMR. The carbon of the aldehyde group in this compound gives a characteristic signal in the downfield region of the spectrum, around 192.9 ppm. Upon successful conjugation, this signal will disappear and be replaced by signals corresponding to the carbons in the new linkage. The carbons of the ethylene glycol repeating units appear around 70 ppm. researchgate.net

Monitoring Aldehyde Reactivity: The reactivity of the aldehyde can be monitored in real-time by acquiring a series of ¹H NMR spectra over the course of the reaction. qd-latam.comuib.no The decrease in the integral of the aldehyde proton signal at ~9.8-10 ppm directly correlates with the consumption of the starting material, allowing for the calculation of reaction kinetics and conversion rates. researchgate.netqd-latam.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound and a Generic Conjugate

Functional GroupThis compound (ppm)Generic Conjugate (ppm)Change upon Reaction
Aldehyde (CHO)~9.80 usp.orgAbsentDisappearance of signal
Methoxy (CH₃O–)~3.38 usp.org~3.38No significant change
PEG Backbone (–CH₂CH₂O–)~3.64 usp.org~3.64No significant change
New Linkage (e.g., Imine CH=N)AbsentVaries (e.g., ~8.6) researchgate.netAppearance of new signal

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the conjugate.

Mass spectrometry (MS) is a crucial analytical tool for characterizing PEGylated products, providing precise information on molecular weight and the stoichiometry of PEGylation. walshmedicalmedia.com Due to the heterogeneous nature of polyethylene (B3416737) glycol, which consists of a distribution of polymer chains of different lengths, MS analysis of PEGylated molecules can be challenging. sciex.com

Techniques:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique has traditionally been a method of choice for the analysis of PEGylated proteins. walshmedicalmedia.comcanterbury.ac.nz It is effective for determining the average molecular weight and the degree of PEGylation (the number of PEG chains attached to the molecule). walshmedicalmedia.comcellmosaic.com MALDI-TOF can resolve individual n-mers of the polymer, providing a detailed view of the mass distribution. sigmaaldrich.com

Electrospray Ionization (ESI) MS: ESI-MS is often coupled with liquid chromatography (LC/MS) and is gaining popularity for the analysis of PEGylated products. walshmedicalmedia.comresearchgate.net It is particularly useful for resolving the 44 Da difference of the oxyethylene unit in a PEGylated molecule, which is essential for detailed structural characterization. acs.org However, the polydispersity of PEG and the multiple charge states generated by ESI can lead to complex and congested spectra. sciex.comacs.org To overcome this, methods such as post-column addition of amines (like triethylamine (B128534) or diethylmethylamine) have been developed to reduce charge state complexity, simplifying the spectra and enabling accurate mass determination. nih.govacs.org

Applications:

Molecular Weight Determination: MS accurately measures the molecular weight of the final conjugate. The resulting mass spectrum of a PEGylated product typically shows a distribution of peaks, with each peak separated by 44 Da, corresponding to a single ethylene glycol repeating unit. This confirms the presence of the PEG moiety. sciex.com

Stoichiometry of Conjugation: By comparing the mass spectrum of the unconjugated molecule with that of the PEGylated product, the number of attached PEG chains can be determined. For example, if a protein is intended to be mono-PEGylated, the mass spectrum should show a primary distribution corresponding to the mass of the protein plus the mass of one PEG chain. The presence of distributions corresponding to di- or tri-PEGylated species, or unreacted protein, provides a measure of the reaction's efficiency and the product's homogeneity. researchgate.net

Impurity Analysis: MS can detect impurities, such as unreacted starting materials or by-products from side reactions. For example, the oxidation of the PEG chain can be identified by a mass increase of 16 Da.

Table 2: Application of Mass Spectrometry in the Analysis of PEGylated Products

Analytical GoalMass Spectrometry Technique(s)Key Findings
Average Molecular WeightMALDI-TOF MS walshmedicalmedia.comProvides the average molecular weight of the conjugate and confirms the presence of the PEG distribution.
Degree of PEGylationMALDI-TOF MS, ESI-MS walshmedicalmedia.comresearchgate.netDetermines the number of PEG chains attached per molecule (e.g., mono-, di-, tri-PEGylated).
PolydispersityESI-MS, MALDI-TOF MS sciex.comShows the distribution of different length PEG chains in the final product.
Structural IntegrityESI-MS acs.orgCan detect modifications like oxidation or hydrolysis of the conjugate.

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for verifying the presence of specific functional groups and monitoring the progress of the reaction involving this compound. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the bonds present in the molecule.

Functional Group Verification: In the context of this compound, the FTIR spectrum would prominently feature a characteristic absorption band for the aldehyde C=O stretch, typically found in the region of 1720-1740 cm⁻¹. The C-H stretch of the aldehyde group may also be visible as a pair of weak bands between 2700 and 2900 cm⁻¹. The most dominant feature in the spectrum of a PEGylated compound is the strong C-O-C stretching vibration of the polyethylene glycol backbone, which appears around 1100 cm⁻¹.

Monitoring Reaction Progress: When this compound undergoes a conjugation reaction, such as reductive amination with a primary amine, the characteristic aldehyde C=O peak will diminish in intensity and eventually disappear upon completion of the reaction. Simultaneously, new peaks corresponding to the formed functional groups will appear. For instance, if an imine intermediate is formed, a C=N stretching band would appear around 1640-1690 cm⁻¹. After reduction to a secondary amine, this peak would disappear, and changes in the N-H bending and C-N stretching regions would be observed. By tracking the disappearance of the aldehyde peak and the appearance of new product peaks over time, FTIR can be used to monitor the reaction kinetics. nih.govacs.org Second derivative FTIR has also been utilized for the structural characterization of PEGylated proteins. leadinglifetechnologies.com

Table 3: Key FTIR Absorption Bands for Monitoring this compound Reactions

Functional GroupTypical Wavenumber (cm⁻¹)Significance
Aldehyde (C=O stretch)1720 - 1740Indicates presence of starting material (this compound). Disappears as reaction proceeds.
PEG Backbone (C-O-C stretch)~1100Confirms the presence of the PEG chain. Remains constant throughout the reaction.
Imine (C=N stretch)1640 - 1690Indicates formation of the imine intermediate in reductive amination.
Amine (N-H bend)1550 - 1650Appears in the final secondary amine product.

Mass Spectrometry (MS) for Molecular Weight and Stoichiometry Determination of PEGylated Products

Chromatographic Techniques for Purity and Homogeneity Assessment of Conjugates and Intermediates

Chromatographic techniques are essential for separating and purifying the products of this compound reactions, as well as for assessing the purity and homogeneity of the final conjugates and any intermediates. leadinglifetechnologies.comlcms.cz

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PEGylation reaction mixtures. It excels at separating the desired PEGylated product from unreacted starting materials (both the biomolecule and the PEG-aldehyde), multi-PEGylated species, and other impurities. leadinglifetechnologies.com

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for this purpose. phenomenex.com Separation is based on the hydrophobicity of the components. PEGylation generally increases the hydrophobicity of a molecule, causing the PEGylated conjugate to be retained longer on a nonpolar stationary phase (like C4, C8, or C18) than the unreacted, more polar biomolecule. phenomenex.comwindows.net This allows for effective separation and quantification of the different species in the reaction mixture.

Key parameters that can be optimized for better separation include:

Stationary Phase: C4 columns are often preferred for the separation of PEGylated proteins, providing good resolution. phenomenex.com

Mobile Phase: A gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is typically used. phenomenex.com

Temperature: Elevating the column temperature (e.g., to 45 °C) can improve peak shape and resolution. phenomenex.com

RP-HPLC can be used to determine the percentage of mono-PEGylated product versus di- or multi-PEGylated forms and unreacted protein, thereby providing a measure of reaction efficiency and product purity. mdpi.com

Table 4: Typical RP-HPLC Method Parameters for PEGylated Product Analysis

ParameterTypical ConditionPurpose
ColumnC4 or C18, 300 Å pore size phenomenex.comSeparation based on hydrophobicity; C4 is often optimal for large proteins. phenomenex.com
Mobile Phase A0.1% TFA in Water phenomenex.comAqueous phase.
Mobile Phase B0.1% Acetonitrile with 0.1% TFA phenomenex.comOrganic phase for elution.
GradientLinear gradient of Mobile Phase BTo elute components with varying hydrophobicities.
Flow Rate0.5 - 1.0 mL/minStandard analytical flow rate.
DetectionUV at 280 nm (for proteins) or 214 nm (for peptides)To detect and quantify the separated components.
Temperature45-90 °C lcms.czphenomenex.comTo improve peak shape and recovery. lcms.cz

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume, or size in solution. cytivalifesciences.com It is a non-denaturing technique that is particularly useful for analyzing the molecular weight distribution of polymers and their conjugates. specificpolymers.comlcms.cz

In the context of this compound reactions, SEC is used to:

Assess Aggregate Formation: SEC can effectively separate high-molecular-weight aggregates from the desired monomeric PEGylated product. phenomenex.com Aggregation is a critical quality attribute for biotherapeutics, and its quantification is essential.

Determine Purity: By analyzing the chromatogram, the percentage of the main product peak relative to other peaks (aggregates, fragments, or unreacted species) can be calculated to assess the purity of the sample.

While SEC is powerful for size-based separations, its resolution for different PEGylated species (e.g., mono- vs. di-PEGylated) may be limited if the size difference is not significant. lcms.cz In such cases, RP-HPLC often provides better resolution. phenomenex.com For some complex conjugates like antibody-drug conjugates (ADCs), which can be hydrophobic, modifications to the SEC mobile phase, such as the addition of organic solvents like isopropanol, may be necessary to minimize secondary interactions with the column and improve peak shape. phenomenex.comchromatographyonline.com

Table 5: Comparison of HPLC and SEC for PEGylated Product Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Size-Exclusion Chromatography (SEC)
Principle of Separation Based on hydrophobicity (RP-HPLC). phenomenex.comBased on hydrodynamic size. cytivalifesciences.com
Primary Application Purity assessment, separation of different PEGylation states (mono-, di-). phenomenex.comAggregate analysis, molecular weight distribution. specificpolymers.comphenomenex.com
Resolution High resolution for species with different hydrophobicities. phenomenex.comGood for separating species with large size differences (e.g., aggregates). phenomenex.com
Mobile Phase Gradient elution with organic solvents. phenomenex.comIsocratic elution with aqueous buffers. cytivalifesciences.com
Potential Issues Can be denaturing for some proteins.Potential for non-specific interactions with the stationary phase. phenomenex.com

Computational and Theoretical Studies on M Peg4 Ch2 Aldehyde and Its Reactivity

Molecular Dynamics Simulations of m-PEG4-CH2-aldehyde Conformations and Interactions in Different Environments

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. glycoforum.gr.jp By repeatedly solving Newton's equations of motion, MD simulations can track the trajectory of each atom, revealing detailed information about molecular conformations, fluctuations, and interactions. glycoforum.gr.jp For a flexible molecule like this compound, which consists of a methoxy-capped tetra-polyethylene glycol (PEG) chain attached to an acetaldehyde (B116499) group, MD simulations are invaluable for characterizing its dynamic behavior in various chemical environments.

The conformation of the PEG chain is highly dependent on its surroundings. Simulations of PEGylated molecules have shown that the chain is extremely flexible and can adopt different shapes. plos.org In aqueous solutions, the hydrophilic PEG chain interacts favorably with water molecules, often forming a dynamic, hydrated layer. plos.orgmdpi.com This hydration shell contributes to the increased solubility of molecules conjugated with PEG. mdpi.com The conformation can vary significantly with concentration and at interfaces. For instance, simulations of similar polymers have shown that at low concentrations at an air-water interface, the chains may adopt a stretched or serpentine (B99607) shape, while at higher concentrations, they tend to form more coiled conformations. columbia.edu This dynamic behavior is crucial for its function in bioconjugation, where the PEG chain acts as a spacer and can sterically shield the attached molecule. plos.orgmdpi.com

MD simulations can be performed using various force fields, such as GROMOS96, which are sets of parameters used to calculate the potential energy of the system. plos.org These simulations reveal that the shape of the PEG molecule is not static but exists as an ensemble of interchanging conformations. biorxiv.org

Table 6.1.1: General Conformational Behavior of PEG Chains in Different Environments from MD Simulations

EnvironmentDominant ConformationKey InteractionsImplication for this compound
Aqueous Solution (Dilute) Extended, flexible coilHydrogen bonding with water molecules. mdpi.comMaximizes hydrodynamic volume, enhances solubility.
Aqueous Solution (Concentrated) Coiled, inter-chain interactionsIncreased polymer-polymer interactions. columbia.eduPotential for aggregation at high concentrations.
Air-Water Interface Stretched or SerpentineOrientation to maximize water contact. columbia.eduInfluences surface properties in formulations.
Conjugated to a Protein Surface Flexible "cloud" or "brush"Varies based on PEG density and protein surface chemistry. nih.govProvides a steric shield, influencing receptor binding and immunogenicity. plos.org

This table is generated based on findings from general polymer and PEG simulations.

Quantum Chemical Calculations of Aldehyde Reactivity Profiles and Transition States

Quantum chemical (QC) calculations, such as Density Functional Theory (DFT), provide a framework for understanding the electronic structure and reactivity of molecules. chemrxiv.orgrsc.org For this compound, the reactive center is the aldehyde functional group (-CHO). QC methods are employed to calculate its reactivity profile, which includes properties like electrophilicity, and to map the energy landscape of its reactions, including the transition states.

Aldehydes are generally more electrophilic than ketones or esters with similar structures. acs.org This electrophilicity is key to their reactivity with nucleophiles, such as the amine groups on proteins or hydrazide moieties, which are common targets in bioconjugation. acs.orgmdpi.com QC calculations can quantify this reactivity. For example, computational models can predict the reaction rates of aldehydes with nucleophiles like glutathione (B108866) by incorporating factors such as electrophilicity and steric hindrance. acs.org

These calculations are also critical for elucidating reaction mechanisms. For instance, studies on aldehyde chemistry have used QC calculations to investigate H-migration pathways in carbonyl organic peroxy radicals, which are crucial for understanding atmospheric chemistry. nih.gov In the context of bioconjugation, QC methods can trace reaction paths to identify reactants and predict the stability of intermediates and products. chemrxiv.org The reaction of an aldehyde with a primary amine, for example, proceeds through an aminol intermediate to form a Schiff base (imine), and QC can model the energy barriers for each step. acs.org The accuracy of these predictions depends heavily on the chosen method and basis set. peerj.com High-level methods like Coupled Cluster (CCSD(T)) are often used to benchmark the accuracy of more computationally efficient methods like DFT and Møller-Plesset perturbation theory (MP2). peerj.com

Table 6.2.1: Benchmarking of Quantum Mechanical Methods for Calculating Reaction Energies

MethodBasis SetMean Absolute Error (MAE) (kcal/mol)Relative Computational Cost
CCSD(T) aug-cc-pVTZ0.0 (Benchmark)Very High
MP2 aug-cc-pVTZ1.2High
SCS-MP2 aug-cc-pVTZ1.3High
B3LYP (DFT) 6-311+G(d)3.2Medium
M06-2X (DFT) 6-311+G(d)2.5Medium
HF 6-311+G(d)5.1Low

Data adapted from benchmarking studies on model biochemical reactions. peerj.com The MAE is relative to the CCSD(T)/aug-cc-pVTZ benchmark.

In Silico Predictions for Bioconjugation Outcomes and Reaction Efficiency

In silico models integrate data from structural biology, kinetics, and computational chemistry to predict the outcomes of complex processes like bioconjugation. researchgate.net For the PEGylation of proteins with this compound, these models can simulate reaction kinetics to forecast the yield of specific products and optimize reaction conditions, moving PEGylation from an art toward a data-driven science. nih.govresearchgate.net

Kinetic models often use a set of differential equations to describe the rate of formation of mono-, di-, and poly-PEGylated protein species. researchgate.net These simulations have shown that factors such as pH, temperature, reaction time, and the molar ratio of PEG-aldehyde to protein are critical parameters that must be carefully selected to maximize the yield of the desired product, typically the mono-PEGylated conjugate. researchgate.net For instance, simulations suggest that to achieve high selectivity and yield, the reaction should often be stopped before the concentration of the mono-PEGylated product reaches its absolute maximum, to avoid the formation of multi-PEGylated side products. researchgate.net

More advanced models incorporate the three-dimensional structure of the target protein to predict which specific amino acid residues (e.g., lysine) are most likely to react. nih.gov These structure-dependent reactivity models consider key molecular descriptors for each potential reaction site. nih.govacs.org By calculating these descriptors, models can predict the intrinsic reactivity of each site and simulate how the attachment of a PEG chain will sterically hinder subsequent reactions at nearby sites—a concept quantified by a "PEG chain coverage" radius. nih.govacs.org This allows for a more accurate prediction of the final distribution of PEGylated isomers ("PEGmers"). nih.gov

Table 6.3.1: Key Molecular Descriptors for Predicting Protein Amine Reactivity in Silico

DescriptorDefinitionInfluence on Reactivity
pKa The acid dissociation constant of the amine group.Lower pKa indicates a higher proportion of the more reactive, unprotonated amine at a given pH.
Solvent Accessible Surface Area (SASA) The surface area of the amino acid residue that is accessible to the solvent.Higher SASA generally leads to higher reactivity as the site is less sterically hindered.
Surface Charge/Electrostatics The local electrostatic potential on the protein surface near the residue.Can influence the approach of the PEG reagent through attractive or repulsive forces.
PEG Chain Coverage A defined radius around an already-attached PEG chain where further reactions are sterically blocked. acs.orgCrucial for predicting the distribution of multi-PEGylated species. nih.gov

This table is based on parameters used in structure-dependent reactivity models for protein PEGylation. nih.gov

Future Research Directions and Open Challenges

Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Functionalization

The aldehyde group of m-PEG4-CH2-aldehyde is a key reactive handle, primarily utilized in reactions with amines and hydrazides. taskcm.commdpi.com Future research is focused on broadening the scope of its reactivity through the exploration of novel reaction pathways. This includes the development of new catalytic systems to facilitate reactions that are currently inefficient or require harsh conditions.

One area of interest is the use of phase-transfer catalysts, such as polymer-supported polyethylene (B3416737) glycol, which could enhance reaction rates and yields in cross-aldol condensations. mdpi.com Additionally, the development of biocatalytic approaches, using enzymes to mediate the functionalization of the aldehyde group, could offer greater specificity and milder reaction conditions. The exploration of metal-catalyzed reactions, beyond traditional Schiff base formation, could also unlock new avenues for creating complex conjugates. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be an efficient catalyst for the synthesis of benzimidazole (B57391) derivatives from aldehydes in a PEG solvent system, suggesting its potential applicability for modifying PEG aldehydes. ias.ac.in

Development of Multi-Functional PEGylated Aldehydes for Advanced Research Platforms

While this compound is monofunctional, there is a growing demand for multi-functional PEGylated aldehydes to construct more complex and advanced research platforms. These multi-functional linkers would possess an aldehyde group for one conjugation reaction, alongside other orthogonal reactive groups for subsequent modifications.

Recent research has focused on synthesizing PEG copolymers with multiple aldehyde functionalities along the polymer backbone. acs.orgresearchgate.net This is achieved by copolymerizing ethylene (B1197577) oxide with novel epoxide monomers containing protected aldehyde groups. acs.orgresearchgate.net These multi-functional PEGs could serve as scaffolds for attaching various molecules, such as targeting ligands, imaging agents, and therapeutic payloads, in a controlled and sequential manner. The development of heterobifunctional PEGs, which have distinct active groups at each end, is also a key area of research, allowing for site-specific conjugation to different substrates. mdpi.com

Strategies for Scalable and Cost-Effective Academic Synthesis of this compound and Related Compounds

The wider adoption of this compound and similar compounds in academic research is often hindered by their cost and the complexity of their synthesis. Therefore, developing scalable and cost-effective synthetic strategies is a critical challenge.

Integration with Emerging Technologies in Chemical Biology and Nanotechnology Research

The unique properties of this compound make it an ideal candidate for integration with emerging technologies in chemical biology and nanotechnology. biochempeg.combiochempeg.com Its ability to improve the solubility and biocompatibility of conjugated molecules is particularly valuable in these fields. axispharm.com

In chemical biology, this compound can be used in the development of sophisticated bioconjugates and PROTACs (Proteolysis Targeting Chimeras). glpbio.commedchemexpress.com The aldehyde group allows for specific labeling of biomolecules, enabling the study of their function in living systems. taskcm.com In nanotechnology, this compound is utilized for the surface modification of nanoparticles, enhancing their stability and creating functional coatings. biochempeg.comcreativepegworks.comacs.org Future research will likely focus on designing "smart" PEGylated systems that can respond to specific biological cues, such as changes in pH or the presence of certain enzymes, for targeted drug delivery or diagnostic applications.

Addressing Challenges in Homogeneity and Characterization of Complex PEGylated Conjugates for Research Applications

A significant challenge in the use of PEGylated compounds, including this compound, is the inherent heterogeneity of the resulting conjugates. nih.govresearchgate.net This heterogeneity arises from the polydispersity of the PEG starting material and the potential for multiple conjugation sites on a target molecule. creativepegworks.com This lack of uniformity can complicate characterization and may affect the biological activity of the final product. acs.orgucl.ac.be

Addressing this challenge requires both the development of methods to produce more uniform PEG derivatives and advanced analytical techniques for their characterization. acs.orgnih.gov Techniques such as mass spectrometry, size exclusion chromatography, and nuclear magnetic resonance (NMR) spectroscopy are crucial for determining the degree of PEGylation and identifying the sites of conjugation. nih.govplos.orgresearchgate.net However, the complexity of PEGylated proteins presents a significant analytical hurdle. nih.gov Future efforts will focus on refining these analytical methods and developing new approaches to ensure the production of well-defined and homogeneous PEGylated conjugates for research applications.

Q & A

Q. What is the role of m-PEG4-CH2-aldehyde in PROTAC design, and how does it influence ternary complex formation?

this compound functions as a linker in PROTAC molecules, connecting the target protein ligand and E3 ubiquitin ligase ligand. Its PEG4 spacer enhances solubility and flexibility, facilitating ternary complex formation (E3 ligase-PROTAC-target protein), which is critical for ubiquitination and subsequent proteasomal degradation of the target protein . The aldehyde group enables site-specific conjugation with amine-containing ligands under controlled pH conditions (e.g., pH 6.5–7.5).

Q. What experimental steps are essential for conjugating this compound to protein ligands?

  • Step 1: Dissolve this compound in anhydrous DMSO to prevent hydrolysis.
  • Step 2: React with amine-containing ligands (e.g., lysine residues) at a molar ratio of 1:1.5 (ligand:linker) in PBS (pH 7.4) for 4–6 hours.
  • Step 3: Quench unreacted aldehyde groups using tris(hydroxymethyl)aminomethane (Tris buffer).
  • Step 4: Purify via size-exclusion chromatography or dialysis. Confirm conjugation via MALDI-TOF or LC-MS .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store lyophilized powder at -20°C in anhydrous conditions. For short-term use (<1 week), dissolve in dry DMSO and store at 4°C. Avoid freeze-thaw cycles to prevent PEG chain hydrolysis .

Advanced Research Questions

Q. What methodologies can resolve contradictory data on PROTAC degradation efficiency when using this compound with different E3 ligases?

  • Hypothesis Testing: Compare ternary complex stability using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for different E3 ligases (e.g., VHL vs. CRBN).
  • Data Normalization: Control for variables like cellular ubiquitin-proteasome system (UPS) activity and ligand binding affinity.
  • Statistical Analysis: Apply ANOVA to assess degradation efficiency variance across ligases. Reference conflicting studies (e.g., CRBN-based PROTACs showing 70% degradation vs. VHL-based at 50%) and evaluate cell-line-specific UPS activity .

Q. How can researchers optimize reaction conditions to improve this compound conjugation efficiency?

  • pH Optimization: Test conjugation efficiency across pH 6.0–8.0 (optimal Schiff base formation at pH 7.0–7.5).
  • Solvent Screening: Compare DMSO, DMF, and THF for aldehyde reactivity.
  • Kinetic Monitoring: Use UV-Vis spectroscopy (λ = 280 nm) to track imine bond formation.
  • Yield Improvement: Introduce reducing agents (e.g., sodium cyanoborohydride) to stabilize reversible Schiff bases .

Q. What analytical techniques are critical for validating this compound incorporation into PROTACs?

  • LC-MS/MS: Confirm molecular weight and purity (>95%).
  • NMR (¹H and ¹³C): Verify PEG4 spacer integrity and aldehyde conversion.
  • HPLC (Reverse-Phase): Assess conjugate homogeneity using a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA).
  • Cell-Based Assays: Measure target protein degradation via Western blot (e.g., 50% reduction at 10 nM PROTAC concentration) .

Q. How do solubility and PEG chain length impact PROTAC activity when using this compound?

  • Solubility Tests: Compare PROTAC solubility in PBS vs. serum-containing media. PEG4 increases aqueous solubility (e.g., >5 mg/mL vs. <1 mg/mL for PEG2 analogs).
  • Biological Activity Correlation: Use cellular uptake assays (flow cytometry) to link solubility to degradation efficiency. For example, PEG4-based PROTACs show 2-fold higher cytosolic delivery than PEG2 variants .

Data Analysis and Contradiction Management

Q. How should researchers address variability in PROTAC degradation assays involving this compound?

  • Standardization: Use internal controls (e.g., non-degradable target protein mutants).
  • Error Sources: Quantify UPS inhibition (e.g., proteasome inhibitor MG132 controls).
  • Replication: Perform triplicate experiments across independent cell passages. Report standard deviation (e.g., ±15% degradation efficiency) .

Q. What strategies validate the specificity of this compound-mediated protein degradation?

  • Off-Target Screening: Utilize proteome-wide mass spectrometry (e.g., TMT labeling) to identify non-target proteins.
  • CRISPR Knockout: Confirm degradation dependency on E3 ligase (e.g., VHL-null cells show no degradation) .

Q. How can computational modeling enhance the design of this compound-containing PROTACs?

  • Molecular Dynamics (MD): Simulate linker flexibility and ternary complex stability.
  • Docking Studies (AutoDock Vina): Predict binding affinities for E3 ligase and target protein.
  • QSAR Analysis: Correlate PEG4 length (4 units) with cellular permeability and degradation efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.